molecular formula C15H11F3N2O2 B14608551 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid CAS No. 60498-34-2

2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid

Cat. No.: B14608551
CAS No.: 60498-34-2
M. Wt: 308.25 g/mol
InChI Key: ZYQOCABQUVIUDV-UHFFFAOYSA-N
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Description

2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzene ring substituted with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid typically involves the condensation of 2-amino benzoic acid with an appropriate trifluoroethylidene derivative. One common method involves dissolving benzoic acid in pyridine, followed by the addition of titanium tetrachloride and aniline, and heating the mixture at 85°C . Another method includes the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels.

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the type of reaction and reagents used.

Mechanism of Action

The mechanism of action of 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid or base, donating or accepting protons in chemical reactions . It may also inhibit certain enzymes or proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The presence of the trifluoroethylidene group in 2-[(E)-(1-Anilino-2,2,2-trifluoroethylidene)amino]benzoic acid imparts unique chemical properties, such as increased electron-withdrawing effects and enhanced reactivity in certain chemical reactions. This makes it distinct from other aminobenzoic acids and benzoic acid derivatives.

Properties

CAS No.

60498-34-2

Molecular Formula

C15H11F3N2O2

Molecular Weight

308.25 g/mol

IUPAC Name

2-[(1-anilino-2,2,2-trifluoroethylidene)amino]benzoic acid

InChI

InChI=1S/C15H11F3N2O2/c16-15(17,18)14(19-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22/h1-9H,(H,19,20)(H,21,22)

InChI Key

ZYQOCABQUVIUDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2C(=O)O)C(F)(F)F

Origin of Product

United States

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